2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone
Description
2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone is a synthetic organic compound featuring a piperazine core substituted at the 4-position with a 4-fluorophenyl group. The piperazine nitrogen is connected via a ketone linker to a thiophene (2-thienyl) ring. This structure combines aromatic (fluorophenyl, thienyl) and heterocyclic (piperazine) motifs, which are common in pharmacologically active compounds targeting central nervous system receptors, particularly serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-3-5-14(6-4-13)19-9-7-18(8-10-19)12-15(20)16-2-1-11-21-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJEFWRVRUJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the thienyl group contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (Compound 21, ) increases receptor binding affinity compared to fluorine or chlorine due to stronger electron withdrawal, which may enhance interactions with hydrophobic receptor pockets.
- Sulfonyl Modifications : The sulfonyl group in introduces polarity, which may reduce CNS activity but improve peripheral targeting.
Variations in the Ketone-Linked Group
Key Observations :
Biological Activity
2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone, also known by its CAS number 478043-79-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
- Molecular Formula : C₁₆H₁₇FN₂OS
- Molecular Weight : 304.38 g/mol
- Boiling Point : Predicted at approximately 463.2 °C
Research indicates that compounds containing piperazine and thienyl moieties often exhibit significant biological activity through various mechanisms, including:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme critical for melanin production. For example, derivatives of piperazine with fluorobenzyl groups have demonstrated competitive inhibition of Agaricus bisporus tyrosinase (AbTYR) with IC₅₀ values significantly lower than reference compounds like kojic acid .
- Antimicrobial Activity : Preliminary studies suggest that related compounds possess antibacterial and antifungal properties. The structural features of this compound may contribute to similar effects.
Antimicrobial Activity
A study evaluating various synthesized alkaloids found that certain piperazine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Reference Compound | 0.025 | S. aureus, E. coli |
Tyrosinase Inhibition
The compound's structural similarities to known tyrosinase inhibitors suggest potential efficacy in treating hyperpigmentation disorders. Docking studies indicated favorable binding interactions with the active site of tyrosinase, which could lead to the development of effective skin-lightening agents.
Case Studies
- Tyrosinase Inhibitors : A study focused on the design and synthesis of piperazine derivatives reported that modifications on the aromatic tail significantly enhanced their inhibitory effects on tyrosinase, suggesting that similar strategies could be applied to optimize this compound for better efficacy .
- Antimicrobial Testing : In a comparative study of various piperazine derivatives, compounds similar to this compound were tested for their antimicrobial properties, revealing promising results against multiple bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
